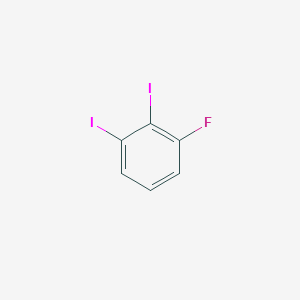
1,2-Diiodo-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-3-fluorobenzene: is an organic compound with the molecular formula C6H3FI2 and a molecular weight of 347.90 g/mol . It is a derivative of benzene, where two iodine atoms and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively. This compound is typically a yellow to off-white solid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation of fluorobenzene derivatives. One common method involves the diazotization of aniline derivatives followed by halogenation. For example, the diazotization of 3-fluoroaniline can be followed by iodination to introduce the iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and safety. The diazotization reaction is often carried out in a tubular reactor to minimize side reactions and improve stability .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diiodo-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form diiodofluorobenzene derivatives or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted fluorobenzene derivatives.
Oxidation Reactions: Products include diiodofluorobenzene oxides.
Reduction Reactions: Products include fluorobenzene and partially reduced derivatives.
Scientific Research Applications
1,2-Diiodo-3-fluorobenzene is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of halogen bonding interactions in biological systems.
Medicine: The compound is explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-diiodo-3-fluorobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of iodine and fluorine atoms on the benzene ring influences the reactivity and selectivity of the compound in these reactions. The iodine atoms act as electron-withdrawing groups, making the ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Fluorobenzene (C6H5F): A simpler derivative with only one fluorine atom.
1,2-Difluorobenzene (C6H4F2): Contains two fluorine atoms at the 1 and 2 positions.
1,2-Diiodobenzene (C6H4I2): Contains two iodine atoms at the 1 and 2 positions
Uniqueness: 1,2-Diiodo-3-fluorobenzene is unique due to the presence of both iodine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these halogens allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C6H3FI2 |
|---|---|
Molecular Weight |
347.89 g/mol |
IUPAC Name |
1-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C6H3FI2/c7-4-2-1-3-5(8)6(4)9/h1-3H |
InChI Key |
JYFUOBSQTCVCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


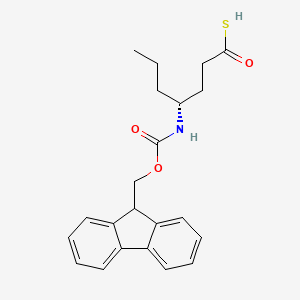
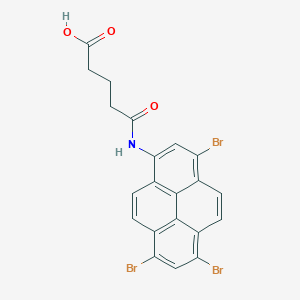

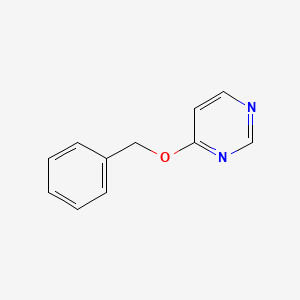
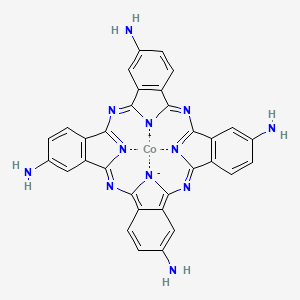
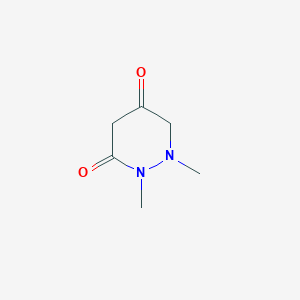
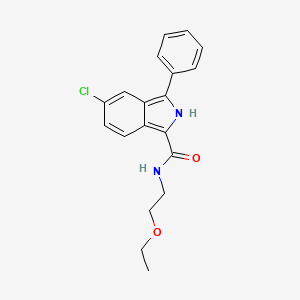
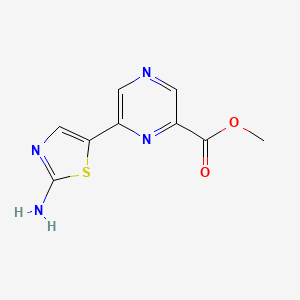
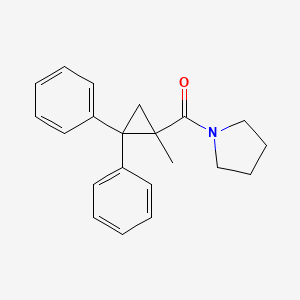
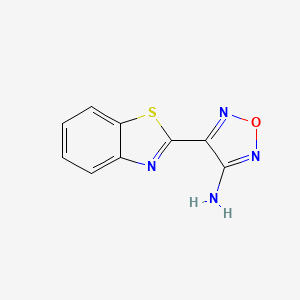
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
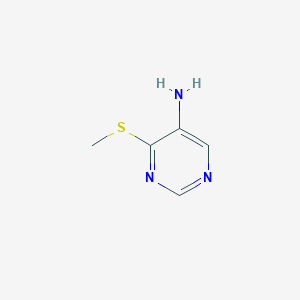
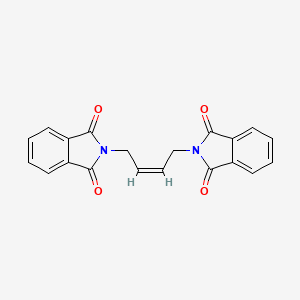
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
